molecular formula C11H10N2O5 B13340999 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

Cat. No.: B13340999
M. Wt: 250.21 g/mol
InChI Key: SBKJYHSFMWCOEX-UHFFFAOYSA-N
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Description

7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific substituents (methoxy, methyl, and nitro groups) are introduced through various functional group transformations, such as nitration, methylation, and methoxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key steps would include the careful control of reaction conditions, purification processes, and quality assurance measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 7-methoxy-2-methyl-5-amino-1H-indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-7-methyl-1H-indole-2-carboxylic acid
  • 2-Methyl-5-nitroindole
  • Indole-2-carboxylic acid

Comparison

Compared to similar compounds, 7-Methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is unique due to its specific combination of substituents. The presence of the methoxy, methyl, and nitro groups imparts distinct chemical properties, such as increased reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

7-methoxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O5/c1-5-9(11(14)15)7-3-6(13(16)17)4-8(18-2)10(7)12-5/h3-4,12H,1-2H3,(H,14,15)

InChI Key

SBKJYHSFMWCOEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

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